2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
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Overview
Description
2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiadiazole moiety, and finally the attachment of the cyclobutanecarboxamido group. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Functional groups on the thiadiazole or oxazole rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxazole or thiadiazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other oxazole or thiadiazole derivatives with comparable structures and functional groups. Examples include:
- 2-(cyclobutanecarboxamido)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide
- 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(cyclobutanecarboxamido)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)oxazole-4-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S2/c1-2-22-13-18-17-12(23-13)16-10(20)8-6-21-11(14-8)15-9(19)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,14,15,19)(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNKQVRWZFTISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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